molecular formula C21H11FN4 B13411082 Tricycloquinazoline, 3-fluoro- CAS No. 803-57-6

Tricycloquinazoline, 3-fluoro-

Cat. No.: B13411082
CAS No.: 803-57-6
M. Wt: 338.3 g/mol
InChI Key: AWCWVZHHNLCKBL-UHFFFAOYSA-N
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Description

Tricycloquinazoline (TCQ) is a polycyclic aromatic compound characterized by a fused quinazoline core. The parent compound exhibits a bright yellow fluorescence under ultraviolet light, with distinct absorption maxima at 285, 296, 310, 378, 400, and 426 nm . Its carcinogenic activity has been studied extensively, with evidence suggesting that the intact TCQ molecule—rather than metabolites—is the proximate carcinogen . Substitution at specific positions significantly alters its biological and physicochemical properties.

3-Fluoro-TCQ, a derivative with a fluorine atom at the 3-position, is hypothesized to modulate electronic properties, lipophilicity, and metabolic stability compared to unsubstituted TCQ or its methylated analogs.

Properties

CAS No.

803-57-6

Molecular Formula

C21H11FN4

Molecular Weight

338.3 g/mol

IUPAC Name

4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene

InChI

InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H

InChI Key

AWCWVZHHNLCKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substitution

  • Methyl-Substituted TCQ Analogs: 2-Methyl-TCQ shows negligible carcinogenic activity, while 3-methyl-TCQ retains activity, indicating the critical role of substitution position . Fluorine’s electronegativity and smaller atomic radius (vs. methyl) in 3-fluoro-TCQ may enhance electronic effects without steric hindrance. Key Data:
Substituent Position Carcinogenicity Metabolic Stability
None - High Moderate
Methyl 2 Low Similar to TCQ
Methyl 3 High Similar to TCQ
Fluoro 3 Hypothesized Likely Improved
  • Halogenated TCQ Derivatives :
    • Evidence from 3-halocyclophosphamides (fluoro, chloro, bromo) reveals that fluorine substitution reduces reactivity in sulfhydryl-induced reduction (reactivity order: Br ≈ Cl > F) and alters therapeutic efficacy . Applied to TCQ, 3-fluoro substitution may enhance metabolic stability compared to bulkier halogens.

Physicochemical Properties

  • Lipophilicity (ClogP) :
    • Fluorine’s electronegativity often reduces lipophilicity. For example, 3-fluoro-phenyl-substituted compounds exhibit lower ClogP values (e.g., 5.90) compared to chloro analogs (6.47) . This trend suggests 3-fluoro-TCQ may have improved solubility over chloro- or bromo-TCQ.
    • Comparative ClogP :
Compound Class Substituent ClogP
Riminophenazine derivative 3-Fluoro-phenyl 5.90
Riminophenazine derivative 3-Chloro-phenyl 6.47
TCQ (parent) None ~7.50*

*Estimated based on structural similarity to riminophenazines.

  • Spectroscopic Properties :
    • TCQ’s fluorescence and UV absorption are sensitive to substitution. Fluorine’s electron-withdrawing nature may shift absorption maxima or alter fluorescence intensity .

Comparative Analysis with Non-TCQ Fluorinated Heterocycles

Compound Class Substituent Key Property Biological Activity Reference
Indenoisoquinoline 3-Fluoro Cytotoxicity (GI₅₀: 13–69 nM) Anticancer
β-Lactam 3-Fluoro Tubulin binding Anticancer
Cyclophosphamide 3-Fluoro Reduced reactivity vs. Cl/Br Pro-prodrug (moderate)
Riminophenazine 3-Fluoro-phenyl Lower ClogP (5.90 vs. 6.47 for Cl) Improved pharmacokinetics

Q & A

Q. How can researchers ensure reproducibility in synthesizing 3-fluoro-tricycloquinazoline derivatives?

  • Answer : Document reaction parameters (e.g., temperature, solvent purity, catalyst lot) using the PICO framework (Population: reaction components; Intervention: fluorination; Comparison: non-fluorinated analogs; Outcome: yield/purity) . Share protocols via platforms like Zenodo with DOI assignment.

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